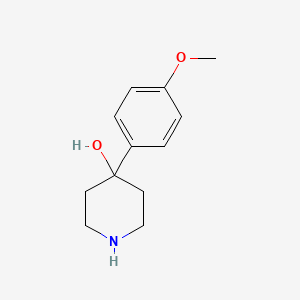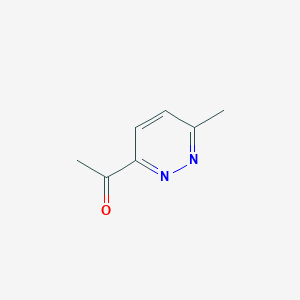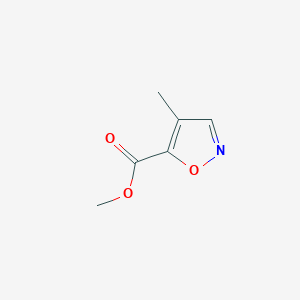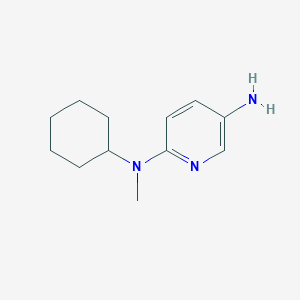
4-(4-Methoxyphenyl)piperidin-4-ol
Descripción general
Descripción
“4-(4-Methoxyphenyl)piperidin-4-ol” is a compound used for proteomics research . It has a molecular formula of C12H17NO2 and a molecular weight of 207.27 .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “4-(4-Methoxyphenyl)piperidin-4-ol” consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Methoxyphenyl)piperidin-4-ol” include a molecular formula of C12H17NO2 and a molecular weight of 207.27 .Aplicaciones Científicas De Investigación
HIV Treatment Research
4-(4-Methoxyphenyl)piperidin-4-ol: derivatives have been synthesized and evaluated for their potential in treating HIV. These compounds have shown promise as CCR5 antagonists, which are crucial in the process of HIV-1 entry into cells. The design of these derivatives takes into account the need for a basic nitrogen atom to anchor the ligands to the CCR5 receptor, a characteristic feature of most CCR5 antagonists .
Anticancer Activity
Piperidine derivatives, including those with the 4-(4-Methoxyphenyl)piperidin-4-ol structure, have been identified to exhibit anticancer properties. They have been found to show antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo, making them a significant area of study in cancer research .
Antioxidant Properties
Compounds with the piperidine nucleus, such as 4-(4-Methoxyphenyl)piperidin-4-ol , have been associated with powerful antioxidant actions. This is due to their ability to inhibit or suppress free radicals, which is crucial in preventing oxidative stress-related diseases .
Neuropharmacological Applications
The piperidine moiety is known for its neuropharmacological implications. Derivatives of 4-(4-Methoxyphenyl)piperidin-4-ol could potentially be used in the treatment of neurodegenerative diseases like Alzheimer’s, as well as in managing conditions such as depression and anxiety .
Analgesic and Anti-inflammatory Uses
The analgesic and anti-inflammatory potential of piperidine derivatives is well-documented. Research into 4-(4-Methoxyphenyl)piperidin-4-ol could lead to the development of new pain relief medications and anti-inflammatory drugs .
Antimicrobial and Antifungal Effects
Piperidine compounds have shown effectiveness against a range of microbial and fungal pathogens. Exploring the applications of 4-(4-Methoxyphenyl)piperidin-4-ol in this field could contribute to the creation of new antimicrobial and antifungal treatments .
Antihypertensive and Cardiovascular Research
The piperidine structure is also involved in cardiovascular research, with potential applications in developing antihypertensive drugs. Studying 4-(4-Methoxyphenyl)piperidin-4-ol could provide insights into new therapeutic agents for managing blood pressure and other cardiovascular conditions .
Anticoagulant Development
Research has indicated that piperidine derivatives can act as anticoagulants. This opens up possibilities for 4-(4-Methoxyphenyl)piperidin-4-ol to be used in creating medications that prevent blood clotting, which is vital in treating and preventing thrombotic disorders .
Mecanismo De Acción
Target of Action
The primary target of 4-(4-Methoxyphenyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .
Mode of Action
4-(4-Methoxyphenyl)piperidin-4-ol interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of 4-(4-Methoxyphenyl)piperidin-4-ol with the CCR5 receptor affects the pathway of HIV-1 entry into cells . Specifically, it blocks the receptor, preventing macrophage-tropic (R5) HIV-1 strains from infecting cells that express CCR5 .
Pharmacokinetics
It’s worth noting that the presence of a piperidine ring was found to be essential for chiral optimization and enhanced cns pharmacokinetic properties in related compounds .
Result of Action
The blockade of the CCR5 receptor by 4-(4-Methoxyphenyl)piperidin-4-ol results in potential treatment for HIV-1 infections .
Action Environment
It’s important to note that the synthesis and evaluation of this compound and its derivatives were carried out under controlled laboratory conditions .
Direcciones Futuras
Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is potential for future research and development in this area.
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-15-11-4-2-10(3-5-11)12(14)6-8-13-9-7-12/h2-5,13-14H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFHJSYBDBNFMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCNCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70532040 | |
| Record name | 4-(4-Methoxyphenyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70532040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)piperidin-4-ol | |
CAS RN |
50329-87-8 | |
| Record name | 4-(4-Methoxyphenyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70532040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Bicyclo[2.2.2]octane-1,4-diyldimethanol](/img/structure/B1317151.png)

![3-[(Hydrazinocarbonothioyl)amino]benzoic acid](/img/structure/B1317153.png)

![4,7-Dichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1317157.png)
![3-[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1317160.png)
![Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B1317161.png)


